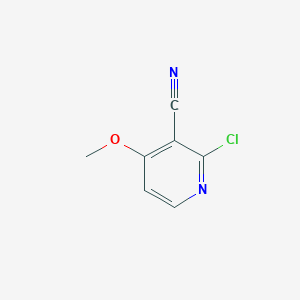
N-(2-苯乙基)肼基甲酰硫胺
描述
科学研究应用
N-(2-Phenylethyl)hydrazinecarbothioamide has several scientific research applications, including:
作用机制
Target of Action
N-(2-Phenylethyl)hydrazinecarbothioamide, also known as 1-amino-3-(2-phenylethyl)thiourea, is a carbazole-based molecule containing thiosemicarbazide functional groups . These compounds are recognized for their diverse biological activities, particularly in enhancing therapeutic anticancer effects through inhibiting crucial pathways .
Mode of Action
The compound interacts with its targets by inhibiting crucial pathways, thereby enhancing therapeutic anticancer effects . The compound also exhibits noteworthy antioxidant properties .
Biochemical Pathways
The compound affects the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cell survival, and its inhibition can lead to apoptosis and cell cycle arrest .
Pharmacokinetics
The compound’s molecular weight is 19528 , which suggests that it may have good bioavailability due to its relatively small size.
Result of Action
The compound has shown significant anticancer effects, with IC 50 values of 2.02 and 4.99 µM . It targets the PI3K/Akt/mTOR signaling pathway, inhibiting tumor survival, inducing apoptosis, and causing cell cycle arrest in MCF-7 cell lines . Furthermore, the compound has shown significant antimicrobial activities against S. aureus and E. coli, and antifungal effect against C. albicans .
生化分析
Biochemical Properties
N-(2-Phenylethyl)hydrazinecarbothioamide plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antioxidant properties by scavenging free radicals, which is crucial in protecting cells from oxidative stress . Additionally, N-(2-Phenylethyl)hydrazinecarbothioamide has been found to interact with enzymes involved in the PI3K/Akt/mTOR signaling pathway, thereby influencing cellular survival and proliferation .
Cellular Effects
N-(2-Phenylethyl)hydrazinecarbothioamide affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, N-(2-Phenylethyl)hydrazinecarbothioamide can induce apoptosis and inhibit cell proliferation by targeting the PI3K/Akt/mTOR pathway . This compound also affects gene expression by regulating the transcription of genes involved in cell cycle control and apoptosis.
Molecular Mechanism
The molecular mechanism of N-(2-Phenylethyl)hydrazinecarbothioamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific enzymes in the PI3K/Akt/mTOR pathway, inhibiting their activity and leading to reduced cell survival and proliferation . Additionally, N-(2-Phenylethyl)hydrazinecarbothioamide can modulate the expression of genes involved in apoptosis, thereby promoting cell death in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-Phenylethyl)hydrazinecarbothioamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-(2-Phenylethyl)hydrazinecarbothioamide remains stable under specific conditions, allowing for sustained biological activity . Prolonged exposure to this compound can lead to changes in cellular metabolism and function, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of N-(2-Phenylethyl)hydrazinecarbothioamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antioxidant and anticancer activities . At higher doses, N-(2-Phenylethyl)hydrazinecarbothioamide can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. It is essential to determine the optimal dosage to maximize the compound’s therapeutic benefits while minimizing potential risks.
Metabolic Pathways
N-(2-Phenylethyl)hydrazinecarbothioamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to influence the PI3K/Akt/mTOR pathway, which plays a crucial role in cellular metabolism and energy homeostasis . By modulating this pathway, N-(2-Phenylethyl)hydrazinecarbothioamide can affect the overall metabolic state of cells, leading to changes in energy production and utilization.
Transport and Distribution
Within cells and tissues, N-(2-Phenylethyl)hydrazinecarbothioamide is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms of N-(2-Phenylethyl)hydrazinecarbothioamide is essential for optimizing its therapeutic applications and minimizing potential side effects.
Subcellular Localization
The subcellular localization of N-(2-Phenylethyl)hydrazinecarbothioamide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for the compound’s activity and function, as it determines the sites of interaction with biomolecules and enzymes . By targeting specific subcellular compartments, N-(2-Phenylethyl)hydrazinecarbothioamide can exert its effects more precisely, enhancing its therapeutic potential.
准备方法
The synthesis of N-(2-Phenylethyl)hydrazinecarbothioamide typically involves the reaction of hydrazinecarbothioamide with 2-phenylethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction . The reaction mixture is then refluxed for several hours, followed by cooling and acidification to precipitate the product, which is then purified by recrystallization .
化学反应分析
N-(2-Phenylethyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced to form hydrazine derivatives using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and alkyl halides. The major products formed from these reactions are sulfoxides, sulfones, hydrazine derivatives, and substituted derivatives .
相似化合物的比较
N-(2-Phenylethyl)hydrazinecarbothioamide can be compared with other similar compounds such as:
N-(2-Phenylethyl)hydrazinecarboxamide: Similar in structure but with a carboxamide group instead of a carbothioamide group.
N-(2-Phenylethyl)hydrazinecarbothioamide derivatives: These include compounds with various substituents on the phenylethyl group, which can alter their chemical and biological properties.
The uniqueness of N-(2-Phenylethyl)hydrazinecarbothioamide lies in its specific molecular structure, which imparts distinct chemical reactivity and biological activity compared to its analogs .
属性
IUPAC Name |
1-amino-3-(2-phenylethyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S/c10-12-9(13)11-7-6-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHWDZDVKIOZLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367950 | |
| Record name | N-(2-Phenylethyl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24827842 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
21198-23-2 | |
| Record name | 21198-23-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211411 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Phenylethyl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21198-23-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine](/img/structure/B1349468.png)







![4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1349489.png)




